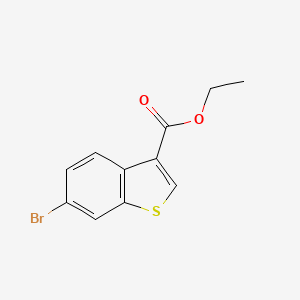

Ethyl 6-bromo-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

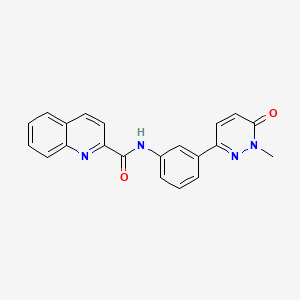

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H9BrO2S . It has a molecular weight of 285.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Scientific Research Applications

Synthesis of Antimicrobial and Anti-inflammatory Agents

A study by Narayana et al. (2006) focused on converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds that exhibit promising antibacterial, antifungal, and anti-inflammatory activities. This research illustrates the compound's utility in synthesizing new chemicals with significant pharmacological potential (Narayana, Ashalatha, Raj, & Kumari, 2006).

Development of Anticancer and Immunomodulatory Agents

Abdel‐Aziz et al. (2009) prepared Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate 2 by bromination, demonstrating its significant inhibitory effects on NO generation from Raw murine macrophage 264.7, along with strong cytotoxicity against colon carcinoma (HCT‐116) and hepatocellular carcinoma (Hep‐G2) cells. This underscores the potential for derivatives of ethyl 6-bromo-1-benzothiophene-3-carboxylate in cancer research and therapy (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase

Research by Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives, related to this compound, as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. This enzyme is crucial for the fatty acid biosynthesis in Plasmodium falciparum, suggesting that these derivatives could serve as a starting point for the development of new antimalarial drugs (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Exploration of Organic Saturable Absorbers

Rashmi et al. (2021) synthesized cyclohexenone carboxylate derivatives to explore the phenomenon of small molecule organic saturable absorbers. Their work highlights the relevance of such compounds in understanding and improving materials for optical applications, particularly in the nonlinear optical properties domain, suggesting potential overlaps with the broader family of compounds including this compound derivatives (Rashmi, Indira, Sarojini, Mohan, Joe, & Aswathy, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been known to exhibit biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

It is known that similar compounds interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit various biologically vital properties .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGDYGGGGODRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)

![2-[8-(4-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2604204.png)

![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2604209.png)

![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2604210.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido](/img/structure/B2604215.png)

![5-chloro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2604217.png)

![Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2604223.png)